
Ganciclovir-Mono-O-acetat
Übersicht
Beschreibung
Ganciclovir Mono-O-acetate is a derivative of Ganciclovir, a nucleoside analogue known for its antiviral properties, particularly against cytomegalovirus (CMV).
Wissenschaftliche Forschungsanwendungen
Ganciclovir Mono-O-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving nucleoside analogues and their interactions with biological systems.
Medicine: Investigated for its potential antiviral properties and as a prodrug for Ganciclovir, enhancing its bioavailability and reducing toxicity.
Industry: Utilized in the development of antiviral coatings and materials
Wirkmechanismus
Ganciclovir Mono-O-acetate exerts its effects primarily through its conversion to Ganciclovir in vivo. Ganciclovir is phosphorylated by viral kinases to form Ganciclovir triphosphate, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. This mechanism is particularly effective against CMV and other herpesviruses .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ganciclovir Mono-O-acetate interacts with various enzymes and proteins in biochemical reactions. It is metabolized to the triphosphate form by primarily three cellular enzymes: a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with Ganciclovir treatment is achieved because of the much weaker inhibition of cellular DNA polymerases by Ganciclovir-TP .
Cellular Effects
Ganciclovir Mono-O-acetate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Molecular Mechanism
The mechanism of action of Ganciclovir Mono-O-acetate involves its conversion to ganciclovir triphosphate, which inhibits viral DNA synthesis . This inhibition includes a selective and potent inhibition of the viral DNA polymerases . Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases .
Temporal Effects in Laboratory Settings
The effects of Ganciclovir Mono-O-acetate change over time in laboratory settings. Ganciclovir triphosphate, once formed, persists for days in the CMV-infected cell . This long-term effect on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ganciclovir Mono-O-acetate vary with different dosages in animal models . Studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir and indicate greater potency than aciclovir in pulmonary infections .
Metabolic Pathways
Ganciclovir Mono-O-acetate is involved in several metabolic pathways. It is metabolized to the triphosphate form by primarily three cellular enzymes . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Ganciclovir Mono-O-acetate is transported and distributed within cells and tissues. Renal excretion of unchanged drug by glomerular filtration and active tubular secretion is the major route of elimination of Ganciclovir .
Subcellular Localization
It is known that the drug is converted intracellularly to ganciclovir 5’-monophosphate by a viral kinase during infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ganciclovir Mono-O-acetate is synthesized through the esterification of Ganciclovir with acetic anhydride or vinyl acetate. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of Ganciclovir Mono-O-acetate involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Analyse Chemischer Reaktionen
Types of Reactions
Ganciclovir Mono-O-acetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed back to Ganciclovir in the presence of water or aqueous solutions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Ganciclovir.
Oxidation: Oxidized derivatives of Ganciclovir Mono-O-acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analogue with antiviral properties, primarily used against herpes simplex virus.
Famciclovir: A prodrug of Penciclovir, used for treating herpesvirus infections.
Uniqueness
Ganciclovir Mono-O-acetate is unique due to its specific esterification, which enhances its chemical stability and potential for targeted delivery. Unlike Valganciclovir, which is designed for oral administration, Ganciclovir Mono-O-acetate can be used in various formulations, including topical and injectable forms .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCCHLLFMWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333225 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88110-89-8 | |
| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




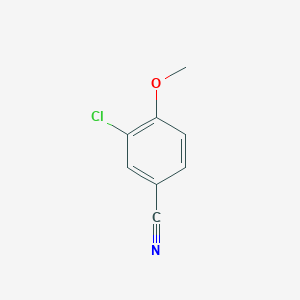
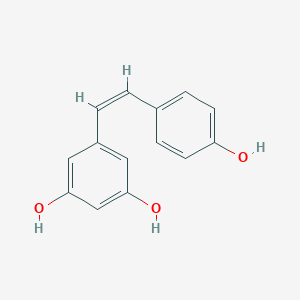

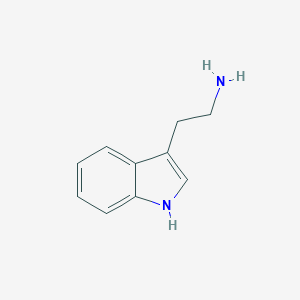
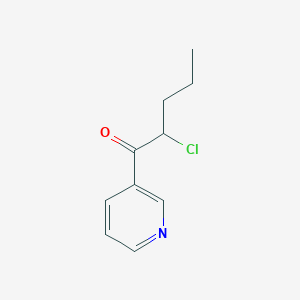

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
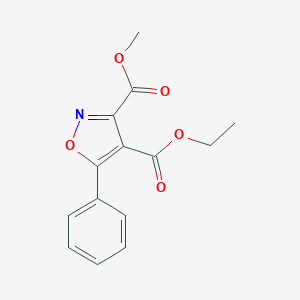
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)



